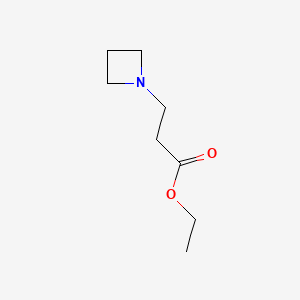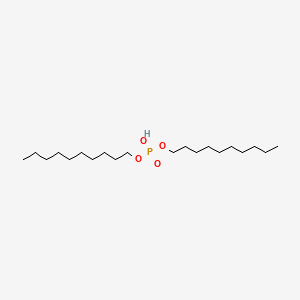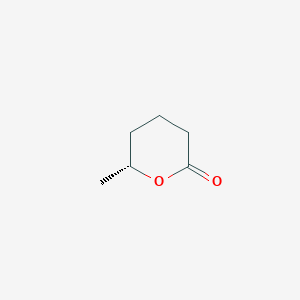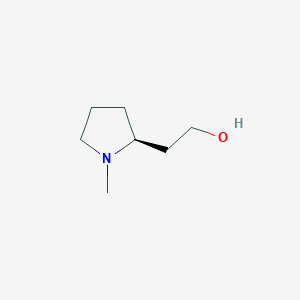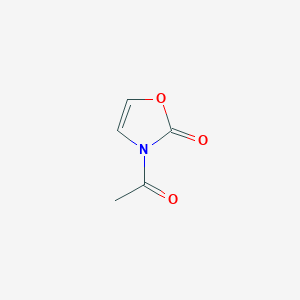
InteriotherinA
Overview
Description
Scientific Research Applications
InteriotherinA has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying lignan biosynthesis and metabolism.
Biology: It is studied for its antiviral properties, particularly its ability to inhibit HIV replication.
Medicine: this compound has potential therapeutic applications as an anti-HIV agent.
Industry: The compound’s antiviral properties make it a candidate for developing new antiviral drugs and treatments.
Mechanism of Action
Target of Action
InteriotherinA is a lignan with a dibenzocyclooctadiene skeleton isolated from Kadsura interior . The primary target of this compound is the HIV virus . It inhibits HIV replication, exhibiting anti-HIV activity .
Mode of Action
This compound interacts with the HIV virus and inhibits its replication
Biochemical Pathways
This compound affects the replication pathway of the HIV virus . By inhibiting replication, this compound prevents the virus from multiplying and spreading, thereby reducing the viral load in the body. The downstream effects of this include a reduction in the progression of the disease and an improvement in the patient’s health status.
Result of Action
The primary result of this compound’s action is the inhibition of HIV replication . This leads to a decrease in the viral load within the body, which can slow the progression of the disease and improve the patient’s health status.
Biochemical Analysis
Biochemical Properties
Interiotherin A interacts with various biomolecules in the body, particularly those involved in the replication of HIV . The nature of these interactions is primarily inhibitory, as Interiotherin A has been shown to suppress HIV replication .
Cellular Effects
Interiotherin A has a significant impact on cellular processes, particularly those related to HIV replication . It influences cell function by inhibiting the replication of HIV, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Interiotherin A exerts its effects at the molecular level primarily through its inhibitory action on HIV replication . This involves binding interactions with biomolecules involved in this process, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Interiotherin A has a long-term inhibitory effect on HIV replication .
Metabolic Pathways
Interiotherin A is involved in metabolic pathways related to HIV replication . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: InteriotherinA is typically isolated from the plant Kadsura interior. The extraction process involves the use of organic solvents to separate the lignan from the plant material. The compound is then purified using chromatographic techniques .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the extraction process to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: InteriotherinA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its antiviral activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Comparison with Similar Compounds
Vitexilactone: Another lignan with antiviral properties, particularly against HIV.
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside: A glucopyranoside that inhibits HIV-2 RNase H.
L-Chicoric Acid: Known for its ability to inhibit HIV-1 integrase and possess antiviral activity.
Uniqueness: InteriotherinA is unique due to its specific dibenzocyclooctadiene skeleton and its potent anti-HIV activity. While other lignans also exhibit antiviral properties, this compound’s structure and mechanism of action make it a particularly promising candidate for further research and development in antiviral therapies.
Properties
IUPAC Name |
(3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15-16,24H,10,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKPRSARHEFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317033 | |
| Record name | Interiotherin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181701-06-4 | |
| Record name | Interiotherin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181701-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Interiotherin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181701064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Interiotherin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


